molecular formula C9H11IO2 B14834786 3-Iodo-2-isopropoxyphenol

3-Iodo-2-isopropoxyphenol

Cat. No.: B14834786
M. Wt: 278.09 g/mol
InChI Key: ACOYJKDLFKSRNN-UHFFFAOYSA-N
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Description

3-Iodo-2-isopropoxyphenol is a phenolic compound featuring an iodine substituent at the 3-position and an isopropoxy group at the 2-position of the aromatic ring. The following analysis instead focuses on structurally or functionally related compounds from the evidence, emphasizing differences in molecular architecture, reactivity, and applications.

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

3-iodo-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H11IO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3

InChI Key

ACOYJKDLFKSRNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-isopropoxyphenol can be achieved through several methods. One common approach involves the iodination of 2-isopropoxyphenol using iodine and an oxidizing agent. The reaction typically occurs under mild conditions, with the iodine substituent being introduced at the meta position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-isopropoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be displaced by nucleophiles such as thiolates and amines, leading to the formation of new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodine substituent can be reduced to form deiodinated products.

Common Reagents and Conditions:

    Substitution Reactions: Thiolates and amines are common nucleophiles used in substitution reactions, often in the presence of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the iodine substituent.

Major Products Formed:

    Substitution Reactions: Thiolates and amines can form thioethers and amines, respectively.

    Oxidation Reactions: Quinones and other oxidized derivatives.

    Reduction Reactions: Deiodinated phenols.

Scientific Research Applications

3-Iodo-2-isopropoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-isopropoxyphenol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl and isopropoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily describes organophosphorus compounds, such as 3,3-Dimethylbutyl isopropylphosphonofluoridate and Isopropyl-d7 methyl-d3-phosphonofluoridate, which differ significantly from 3-Iodo-2-isopropoxyphenol in both structure and function. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Property This compound (Hypothetical) 3,3-Dimethylbutyl isopropylphosphonofluoridate Isopropyl-d7 methyl-d3-phosphonofluoridate
Core Structure Phenol ring with iodine and isopropoxy substituents Organophosphate with isopropyl and alkyl chains Deuterated organophosphate with methyl groups
Molecular Formula C₉H₁₁IO₂ (estimated) C₉H₂₀FO₂P C₁₂H₂₉INO₃PS (Iopanethyl iodide example)
Key Functional Groups Iodo, isopropoxy, phenolic -OH Phosphonofluoridate, alkyl esters Phosphonochloridate, thiolate, quaternary ammonium
Typical Applications Potential: Pharmaceuticals, ligand synthesis Nerve agents or pesticide precursors Deuterated analogs for mechanistic studies
Reactivity Electrophilic aromatic substitution (iodine site) Hydrolysis-sensitive P-F/P-O bonds Nucleophilic substitution at phosphorus or sulfur

Structural Analysis

  • Halogenation Patterns: While this compound contains an iodine atom (a heavy halogen), the organophosphorus compounds in the evidence feature fluorine or chlorine at reactive phosphorus centers. Iodine’s larger atomic radius and lower electronegativity may confer distinct reactivity in cross-coupling reactions or as a leaving group .
  • Oxygen vs. Phosphorus Backbone: The phenolic compound’s oxygen-rich aromatic system contrasts with the phosphorus-centered electrophilic reactivity of the organophosphates, which are often associated with acetylcholinesterase inhibition .

Functional and Application Differences

  • Pharmacological Potential: Phenolic iodinated compounds are explored for antimicrobial or anticancer activity, whereas the organophosphorus analogs in the evidence are linked to toxicological profiles or isotopic labeling for metabolic studies .
  • Synthetic Utility: The isopropoxy group in this compound could stabilize intermediates in Suzuki-Miyaura couplings, whereas the phosphonofluoridates are precursors for nerve agents or pesticides .

Research Findings and Gaps

  • Thermodynamic Data: No melting points, solubility, or stability data for this compound are available in the evidence. Organophosphorus compounds like 3,3-Dimethylbutyl isopropylphosphonofluoridate exhibit rapid hydrolysis in aqueous media, a trait absent in phenolic systems .
  • Spectroscopic Signatures: Deuterated analogs (e.g., Isopropyl-d7 methyl-d3-phosphonofluoridate) are used in NMR studies, but iodophenols would display distinct UV-Vis profiles due to iodine’s heavy atom effect .

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